4-Azido-1,1-diethoxybut-2-yne
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Overview
Description
4-Azido-1,1-diethoxybut-2-yne is an organic compound with the molecular formula C8H13N3O2 It is characterized by the presence of an azido group (-N3) and two ethoxy groups (-OCH2CH3) attached to a butyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1,1-diethoxybut-2-yne can be achieved through a one-pot reaction involving the conversion of corresponding alcohols to azides. A practical method involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method is highly chemoselective and provides good to excellent yields for primary, secondary, and less reactive benzyl alcohols.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of scalable one-pot synthesis techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
4-Azido-1,1-diethoxybut-2-yne undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Cycloaddition: Copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under mild conditions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
4-Azido-1,1-diethoxybut-2-yne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Potential use in drug discovery and development due to its reactivity.
Industry: Utilized in material sciences for polymer crosslinking and the development of advanced materials.
Mechanism of Action
The mechanism of action of 4-Azido-1,1-diethoxybut-2-yne involves the reactivity of the azido group. Upon activation (e.g., thermal or photolysis), the azido group releases nitrogen gas, forming highly reactive nitrenes. These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity.
Benzyl Azide: Used in similar cycloaddition and substitution reactions.
Ethyl Azide: A simpler azide with comparable reactivity.
Uniqueness
4-Azido-1,1-diethoxybut-2-yne is unique due to its combination of an azido group and two ethoxy groups on a butyne backbone
Properties
IUPAC Name |
4-azido-1,1-diethoxybut-2-yne |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-12-8(13-4-2)6-5-7-10-11-9/h8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZPQHLWSPCHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CCN=[N+]=[N-])OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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